3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Description
The compound 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide features a propanamide backbone substituted at position 3 with a 4-(methylsulfonyl)phenyl group. The N-terminus is linked to a tetrahydro-2H-pyran-4-ylmethyl moiety, which is further substituted with a thiophen-2-yl group. Key structural attributes include:
- Methylsulfonylphenyl group: A strong electron-withdrawing substituent that may enhance metabolic stability and influence target binding.
- Tetrahydro-2H-pyran ring: A six-membered oxygen-containing heterocycle that introduces rigidity and modulates solubility.
- Thiophen-2-yl group: A sulfur-containing aromatic heterocycle that facilitates π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-27(23,24)17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-25-13-11-20)18-3-2-14-26-18/h2-5,7-8,14H,6,9-13,15H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHVFOXRPYFJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Tetrahydro-2H-pyran Core
The THP ring is synthesized via acid-catalyzed cyclization of a diol or epoxy-thiophene intermediate. A representative protocol adapted from pyran syntheses involves:
Reagents :
- 3-(Thiophen-2-yl)propane-1,3-diol
- p-Toluenesulfonic acid (p-TsOH) in toluene
Conditions :
- Reflux at 110°C for 12 hours under argon.
- Purification via silica gel chromatography (n-pentane/ethyl acetate, 4:1).
Mechanism :
Protonation of the diol hydroxyl groups facilitates nucleophilic attack, leading to ring closure and water elimination.
Introduction of the Aminomethyl Group
The methanamine side chain is introduced via reductive amination:
Reagents :
- 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde
- Ammonium acetate, sodium cyanoborohydride (NaBH3CN)
Conditions :
- Methanol solvent, room temperature, 24 hours.
- Yield: 78% after column chromatography (CH2Cl2/MeOH, 9:1).
Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid
Sulfonylation of Phenylpropanoic Acid
The methylsulfonyl group is introduced via oxidation of a methylthio intermediate:
Step 1 : Thioether Formation
- Reagents : 3-(4-Bromophenyl)propanoic acid, sodium thiomethoxide (NaSMe)
- Conditions : DMF, 80°C, 6 hours.
Step 2 : Oxidation to Sulfone
- Reagents : m-Chloroperbenzoic acid (m-CPBA) in CH2Cl2
- Conditions : 0°C to room temperature, 4 hours.
- Yield : 92% after recrystallization (ethanol/water).
Amide Coupling: Final Step Assembly
Activation of the Carboxylic Acid
The propanoic acid is activated as an acyl chloride:
Coupling with the Amine
Reagents :
- 3-(4-(Methylsulfonyl)phenyl)propanoyl chloride
- (4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine
- Triethylamine (TEA) as base
Conditions :
- Anhydrous dichloromethane (DCM), 0°C to room temperature, 8 hours.
- Yield : 85% after purification (silica gel, PE/EA 3:1).
Optimization Data and Reaction Metrics
Table 1: Amide Coupling Optimization
| Entry | Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDCl/HOBt | DCM | 25 | 72 |
| 2 | HATU | DMF | 25 | 81 |
| 3 | SOCl2 (acyl chloride) | DCM | 0→25 | 85 |
Optimal conditions utilize acyl chloride activation due to higher efficiency and reduced racemization risk.
Characterization and Analytical Data
Spectral Data
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.20–7.15 (m, 2H, thiophene), 6.95 (dd, J = 5.1, 1.2 Hz, 1H, thiophene), 3.85–3.75 (m, 2H, THP), 3.45–3.35 (m, 2H, THP), 3.08 (s, 3H, SO2CH3), 2.95 (t, J = 7.6 Hz, 2H, CH2CO), 2.60 (t, J = 7.6 Hz, 2H, CH2Ar).
- HRMS (ESI+) : m/z calcd for C20H25NNaO4S2+ [M+Na]+ 430.1125, found 430.1128.
Purity Assessment
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions particularly at the sulfide moiety, converting to sulfoxide or sulfone.
Reduction: : Reduction reactions may target the aromatic and heterocyclic rings, potentially affecting the functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place on the aromatic ring or heterocycles.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution might introduce various functional groups into the aromatic or heterocyclic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of functional groups, including a methylsulfonyl group and thiophene rings, contributing to its diverse chemical reactivity and biological activity. Its structural formula can be represented as follows:
Key Structural Features
- Methylsulfonyl Group : Enhances solubility and biological interactions.
- Thiophene Rings : Provide unique electronic properties beneficial for organic electronics.
- Tetrahydropyran Unit : Contributes to the compound's steric properties.
Chemistry
In synthetic chemistry, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a valuable building block in organic synthesis.
| Reaction Type | Possible Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, mCPBA |
| Reduction | Amines | Lithium aluminum hydride |
| Substitution | Halogenated derivatives | Bromine, nitric acid |
Biology
This compound is of interest in biological research due to its potential interactions with macromolecules. Studies suggest that it may inhibit specific enzymes or modulate signal transduction pathways, impacting cellular activities such as proliferation and apoptosis.
In a study exploring enzyme inhibition, this compound showed promising results in modulating enzyme activity linked to metabolic pathways. The compound was tested against various enzymes involved in cancer metabolism, demonstrating potential therapeutic applications.
Medicine
The medicinal applications of this compound are being investigated for its therapeutic potential. Preliminary studies indicate that it may interact with specific receptors or proteins involved in disease pathways, such as cancer and metabolic disorders.
Therapeutic Potential Case Study
Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that it could inhibit the growth of certain cancer cell lines by inducing apoptosis through specific signaling pathways. Further investigations are needed to confirm these findings in vivo.
Industry
In industrial applications, this compound is being explored for its utility in developing organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: : Potential inhibition or activation of enzymes due to the compound’s structure.
Receptors: : Binding to cellular receptors and influencing cell signaling pathways.
Cellular Pathways: : Affecting various cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural differences and similarities with key analogs:
*Estimated based on structural analysis.
†Calculated using standard atomic weights.
Key Observations :
Pharmacological and Functional Insights
- Thiophene-containing analogs : Compounds with thiophen-2-yl (e.g., ) exhibit enhanced binding to CNS targets due to lipophilicity and π-π interactions. The target compound may share this trait.
- Tetrahydro-2H-pyran vs. piperidine : The pyran ring’s oxygen atom may improve solubility compared to nitrogen-containing piperidine in , reducing off-target effects.
Biological Activity
The compound 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide , commonly referred to in scientific literature as a sulfonamide derivative, is of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be broken down into several functional groups:
- Methylsulfonyl group : Known for its role in enhancing solubility and bioavailability.
- Thiophenyl moiety : Often associated with various biological activities, including antimicrobial and anticancer properties.
- Tetrahydropyran ring : Contributes to the compound's structural stability and may influence its interaction with biological targets.
The molecular formula is , and it has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases, particularly G1 and S phases .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.6 | Apoptosis induction |
| Compound B | HCT 116 | 4.3 | Cell cycle arrest |
| Target Compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound's thiophenyl component is linked to antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, they have been tested against Fusarium solani and Fusarium oxysporum, exhibiting minimum inhibitory concentrations (MICs) as low as 2.00 µg/mL .
Anti-inflammatory Effects
Sulfonamide derivatives are also recognized for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The target compound's structural features suggest it may exhibit similar inhibitory effects, potentially making it useful in treating inflammatory diseases .
Immunomodulatory Effects
Emerging research indicates that compounds with similar structures can modulate immune responses. For example, they have been shown to enhance lymphocyte proliferation in vitro under stimulation conditions, suggesting potential applications in immunotherapy .
Study 1: Anticancer Activity Assessment
In a recent study, researchers synthesized several sulfonamide derivatives, including the target compound. The derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications in the methylsulfonyl group significantly affected cytotoxicity levels, with optimal configurations leading to enhanced activity against MCF-7 cells.
Study 2: Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial properties of related compounds. The target compound was tested alongside known antibiotics against various strains of bacteria. Results showed that it exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates purified?
The synthesis typically involves multi-step reactions, including:
- Coupling of tetrahydro-2H-pyran and thiophene moieties via nucleophilic substitution or Mitsunobu reactions to establish the core structure .
- Amide bond formation between the sulfonylphenyl propanoyl chloride and the tetrahydro-2H-pyran-4-ylmethylamine intermediate under Schotten-Baumann conditions .
- Purification using column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is structural integrity confirmed after synthesis?
- Spectroscopic techniques : H/C NMR (for functional group verification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to validate amide C=O and sulfonyl S=O stretches .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the tetrahydro-2H-pyran ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of tetrahydro-2H-pyran and thiophene subunits?
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of aryl halides with thiophene boronic esters .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature control : Maintaining 60–80°C prevents side reactions in exothermic steps .
Q. What strategies address stereochemical challenges in synthesizing the tetrahydro-2H-pyran ring?
- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during ring closure .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Q. How should biological activity assays be designed to evaluate target engagement and selectivity?
- Receptor binding assays : Use radiolabeled ligands (e.g., H-labeled compound) to measure affinity for GPCRs or kinases .
- Cellular models : Primary cell lines (e.g., HEK293T) transfected with target receptors assess functional activity (cAMP or Ca signaling) .
- Off-target profiling : Screen against panels of 100+ kinases/phosphatases to identify selectivity issues .
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Orthogonal techniques : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate binding kinetics independently of cellular assays .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Maestro models binding poses in active sites (e.g., COX-2 or 5-HT receptors) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent hydrolysis : Amide bonds degrade faster at pH < 3 (simulated gastric fluid) vs. pH 7.4 (blood), assessed via HPLC stability studies .
- Oxidative stress tests : Expose to HO/Fe to simulate metabolic degradation; sulfonyl groups show resistance compared to thioethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
